molecular formula C5H14Cl2N2O B2781446 (3R,4R)-3-Aminopiperidin-4-ol;dihydrochloride CAS No. 2445749-46-0

(3R,4R)-3-Aminopiperidin-4-ol;dihydrochloride

Cat. No.: B2781446
CAS No.: 2445749-46-0
M. Wt: 189.08
InChI Key: SJLRDSYIJUETQL-ALUAXPQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3R,4R)-3-Aminopiperidin-4-ol;dihydrochloride” is a chemical compound with the CAS Number: 2445749-46-0 . It has a molecular weight of 189.08 . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The IUPAC name for this compound is (3R,4R)-3-aminopiperidin-4-ol dihydrochloride . The InChI code for this compound is 1S/C5H12N2O.2ClH/c6-4-3-7-2-1-5(4)8;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5-;;/m1…/s1 .

Scientific Research Applications

Synthesis and Precursor Use

The compound (3R,4R)-3-Aminopiperidin-4-ol; dihydrochloride has been synthesized through various methods for use as a precursor in the synthesis of natural and synthetic aminohydroxylated piperidine alkaloid analogs. Efficient synthesis methods have been developed, involving reactions such as chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride, achieving an overall yield of 43.1% (Jiang Jie-yin, 2015). Enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols are synthesized from enantiomerically pure (3R,4S)-3,4-epoxypiperidine with amines, highlighting their importance as convenient precursors (G. Grishina et al., 2011).

Drug Metabolism and Design Insights

Studies on 4-Aminopiperidines, including derivatives of (3R,4R)-3-Aminopiperidin-4-ol; dihydrochloride, have provided insights into drug metabolism by cytochrome P450s, emphasizing the role of molecular interactions and the reactivity of side chain α-carbon hydrogens in the direction of catalysis. This understanding aids in the optimization of drug metabolism and the development of structure-based drug design approaches (Hao Sun & D. Scott, 2011).

Applications in Material Synthesis

The compound has also been utilized in the synthesis of new chiral bicyclic 3-hydroxypiperidines, achieving high diastereoselectivity in the ring expansion process. This synthesis pathway demonstrates the compound's utility in producing chiral piperidine derivatives, which are valuable in various chemical and pharmaceutical applications (J. Wilken et al., 1997).

Biocidal and Structural Analysis

Organotin(IV) dithiocarboxylates synthesized using (3R,4R)-3-Aminopiperidin-4-ol; dihydrochloride as a ligand have been investigated for their structural characteristics and biocidal activities, demonstrating the compound's role in the development of new materials with potential biological applications (Zia-ur-Rehman et al., 2009).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

(3R,4R)-3-aminopiperidin-4-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.2ClH/c6-4-3-7-2-1-5(4)8;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLRDSYIJUETQL-ALUAXPQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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